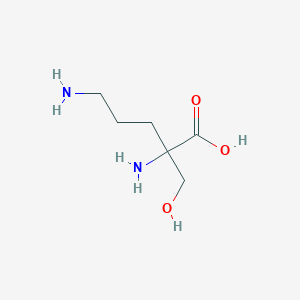

(R)-2-Isopropylamino-2-phenylethanol

Übersicht

Beschreibung

The compound (R)-2-Isopropylamino-2-phenylethanol belongs to a class of organic chemicals that are of interest due to their diverse applications and functionalities in various fields including pharmacology, materials science, and synthetic chemistry. Its study encompasses synthesis methods, structural analysis, reactivity, and property characterization to understand and exploit its potential.

Synthesis Analysis

Synthesis methods for compounds similar to (R)-2-Isopropylamino-2-phenylethanol often involve multistep reactions, including the use of carbon dioxide as a sustainable feedstock for production or advanced organic synthesis techniques for constructing complex molecular architectures. Techniques such as step-growth polyaddition, polycondensation, and ring-opening polymerization are commonly employed for creating polymers with desired properties (Rokicki, Parzuchowski, & Mazurek, 2015).

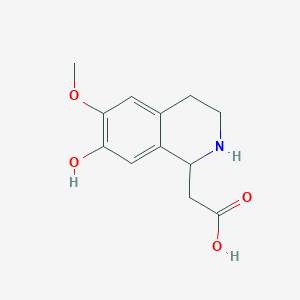

Molecular Structure Analysis

The molecular structure of compounds like (R)-2-Isopropylamino-2-phenylethanol can be elucidated using various spectroscopic techniques. NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are pivotal in understanding the structural features, including stereochemistry and conformational dynamics, which are crucial for their biological activity and chemical reactivity.

Chemical Reactions and Properties

Chemical reactions involving compounds within this category often exhibit stereoselectivity and regioselectivity, highlighting the importance of understanding their chemical reactivity. The synthesis and functionalization of such molecules can lead to a wide array of chemical properties, enabling their use in diverse applications from material science to medicinal chemistry. For example, their reactivity with isocyanates or their involvement in catalytic processes for producing important industrial chemicals illustrates their versatile chemical properties (Nakashima, Takeshita, & Morimoto, 2002).

Wissenschaftliche Forschungsanwendungen

Synthesis of Serine and Homoserine : It serves as a key intermediate in synthesizing D, L-homoserine and its isomers (Fuganti, Ghiringhelli, & Grasselli, 1978).

Ligand in Zinc Chemistry : It is used in zinc chemistry for preparing bimetallic zincmethyl, -ethyl, and phenyl complexes (Meyer & Roesky, 2009).

Enantiomeric Purification : Its simultaneous synthesis from racemic α-methylbenzylamine is used for enantiomeric purification and kinetic resolution of racemic amines (Yun et al., 2003).

Selective Detection of Isomers : A chiral nitroxyl radical can be used as a catalyst in the electrooxidation of (R)- and (S)-1-phenylethanol for selective detection of the (R)-isomer (Kashiwagi et al., 1999).

Biocatalytic Separation : Enzymatic transesterification is used for the biocatalytic separation of (R, S)-1-phenylethanol enantiomers and fractionation of reaction products with supercritical carbon dioxide (Paiva et al., 2011).

Pharmaceutical Applications : It is a building block for the cardioselective β-blocker atenolol (Lund, Bøckmann, & Jacobsen, 2016).

Cosmetic, Perfume, and Food Industries : 2-Phenylethanol, derived from this compound, is widely applied in these industries, with its production through biotransformation being an environmentally friendly process (Hua & Xu, 2011).

Natural Aroma Chemical Production : A continuous bioprocess using macroporous resin as an in situ adsorbent enhances the production of natural aroma chemical 2-phenylethanol with yeast (Wang et al., 2011).

Biosynthesis of Scent Compounds : The enzyme rose phenylacetaldehyde reductase is involved in the biosynthesis of 2-phenylethanol, a scent compound released from rose flowers (Chen et al., 2011).

Nitric Oxide-Generating Agent : R(2)NN(O)NO, derived from (R)-2-Isopropylamino-2-phenylethanol, is used in biomedical research and may have utility in drug discovery (Saavedra et al., 2001).

Eigenschaften

IUPAC Name |

(2R)-2-phenyl-2-(propan-2-ylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(2)12-11(8-13)10-6-4-3-5-7-10/h3-7,9,11-13H,8H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSCVCVPECOHBL-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N[C@@H](CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00506153 | |

| Record name | (2R)-2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Isopropylamino-2-phenylethanol | |

CAS RN |

112211-92-4 | |

| Record name | (2R)-2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[2,3-c]pyridine-3-carbonitrile](/img/structure/B38808.png)

![2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate](/img/structure/B38822.png)